molecular formula C22H25N3O5S B2376114 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole CAS No. 946300-10-3

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2376114
CAS No.: 946300-10-3
M. Wt: 443.52
InChI Key: NFVAQAFMMKGNPQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives has shown significant antimicrobial and anti-proliferative activities. Specifically, derivatives related to the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole structure have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria. Furthermore, these compounds have demonstrated promising anti-proliferative activity against various human cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, showcasing the potential of 1,3,4-oxadiazole derivatives in cancer therapy (L. H. Al-Wahaibi et al., 2021).

Anticancer Evaluation

New 1,3,4-oxadiazole derivatives bearing dimethoxyphenyl substituents have been designed and synthesized, revealing superior anticancer activity against an array of human cancer cells. Specifically, derivatives with a structural resemblance to 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole have shown excellent activity against breast cancer cell lines, highlighting the potential of these compounds in the development of new anticancer therapies (N. Polkam et al., 2021).

Anti-inflammatory and Anti-thrombotic Activities

Studies on 1,3,4-oxadiazole derivatives have also indicated their significant anti-inflammatory and anti-thrombotic activities. These compounds have shown potent in-vitro and in-vivo anti-inflammatory activities, as well as a role in enhancing clotting time, suggesting their use in the development of anti-inflammatory pharmaceutical products (Muhammadasim Raza Basra et al., 2019).

Tubulin Inhibition and Cytotoxic Agents

1,3,4-Oxadiazole heterocycles have been identified as potent cytotoxic agents and tubulin inhibitors, with synthesized oxadiazoles showing maximum cytotoxicity and inhibiting the polymerization of tubulin. This demonstrates the potential of these compounds as lead candidates in drug design for more potent tubulin inhibitor cytotoxic agents, providing a new avenue for cancer therapy research (M. Ahsan et al., 2017).

Antimicrobial Activity of Schiff Bases

Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have been synthesized and shown significant antimicrobial activity. These compounds represent an innovative approach to combating microbial resistance, offering a new pathway for the development of antimicrobial agents (M. A. Bhat et al., 2013).

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-4-7-18(8-5-15)31(26,27)25-12-10-16(11-13-25)22-23-21(24-30-22)19-9-6-17(28-2)14-20(19)29-3/h4-9,14,16H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAQAFMMKGNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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